

"comparative analysis of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors"

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Compound of Interest

Compound Name: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

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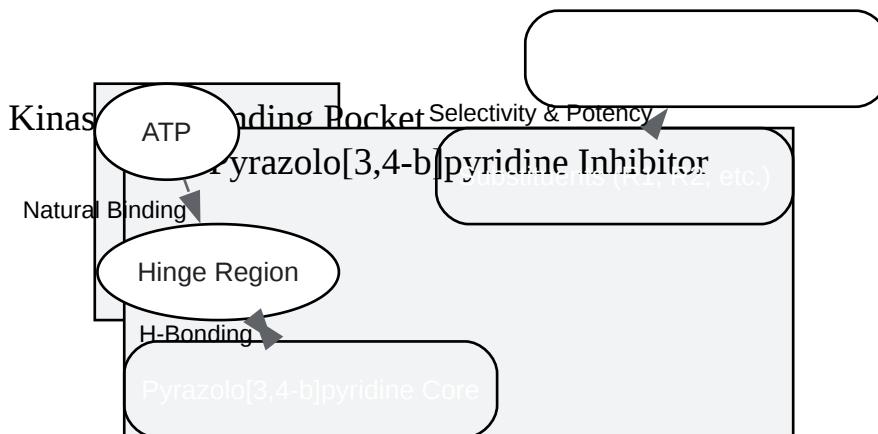
A Comparative Guide to Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the domain of kinase inhibition. Its ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition.[\[1\]](#)[\[2\]](#) This guide provides a comparative analysis of various pyrazolo[3,4-b]pyridine derivatives, offering insights into their structure-activity relationships (SAR), target-specific efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and potential of this versatile chemical scaffold.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Hinge-Binder

The core structure of 1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocycle that serves as an excellent bioisostere for adenine.[\[1\]](#)[\[2\]](#) This structural mimicry is fundamental to its function as a kinase inhibitor. The nitrogen atoms within the ring system can form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, anchoring the inhibitor in the active site. The versatility of this scaffold lies in the numerous positions available for substitution (N1,

C3, C4, C5, and C6), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]



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Caption: General binding mode of pyrazolo[3,4-b]pyridine inhibitors.

Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

The following sections provide a comparative analysis of pyrazolo[3,4-b]pyridine derivatives against various kinase targets. The data presented is synthesized from multiple studies to offer a comprehensive overview.

Targeting Cyclin-Dependent Kinases (CDKs)

A series of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as CDK inhibitors.[4] These compounds demonstrated potent and selective inhibitory activities against CDKs and showed efficacy in in-vitro cellular proliferation assays using human tumor cells.[4]

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cellular Potency (μ M)	Reference
Series A	CDK1	Varies	Various human tumor cells	Varies	[4]

Note: Specific IC50 and cellular potency values for individual compounds in "Series A" would require access to the full-text article. The provided reference indicates the synthesis and evaluation of a series of such compounds.

Targeting Tropomyosin Receptor Kinases (TRKs)

Based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized as TRK inhibitors.[\[5\]](#)[\[6\]](#) Several of these compounds exhibited nanomolar inhibitory activity against TRKA.

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cellular Potency (IC50, μ M)	Reference
C03	TRKA	56	Km-12	0.304	[5] [6]
C09	TRKA	57	-	-	[6]
C10	TRKA	26	-	-	[6]

Compounds C03, C09, and C10 were identified as pan-TRK inhibitors with additional activity against FAK, PAK4, and PLK4.[\[6\]](#) Compound C03 also demonstrated good plasma stability and low inhibitory activity against most cytochrome P450 isoforms, suggesting favorable drug-like properties.[\[5\]](#)[\[6\]](#)

Targeting TANK-Binding Kinase 1 (TBK1)

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors.[\[7\]](#)[\[8\]](#) Through several rounds of optimization, compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM and good kinase selectivity.[\[7\]](#)

Compound ID	Target Kinase	IC50 (nM)	Reference
15y	TBK1	0.2	[7]
15i	TBK1	8.5	[7]
15t	TBK1	0.8	[7]
BX795 (Control)	TBK1	7.1	[8]
MRT67307 (Control)	TBK1	28.7	[8]

Compound 15y was shown to effectively inhibit the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells and exhibited antiproliferative effects on several cancer cell lines.[7][8]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as potent and selective FGFR kinase inhibitors.[9] Compound 7n was identified as a promising candidate with excellent in vitro potency and favorable pharmacokinetic properties.

Compound ID	Target Kinase	IC50 (nM)	Reference
7n	FGFR1	<1	[9]
7n	FGFR2	2.5	[9]
7n	FGFR3	1.8	[9]
AZD4547 (Control)	FGFR1	0.2	[9]
AZD4547 (Control)	FGFR2	2.5	[9]
AZD4547 (Control)	FGFR3	1.8	[9]
AZD4547 (Control)	VEGFR2	24	[9]

Compound 7n demonstrated significant antitumor activity in a FGFR1-driven H1581 xenograft model, highlighting its potential for further drug development.[9] Structure-activity relationship

studies revealed that the N(1)-H of the pyrazolopyridine moiety is crucial for activity, as N-methylation completely abolished inhibitory potency.[9]

Experimental Protocols

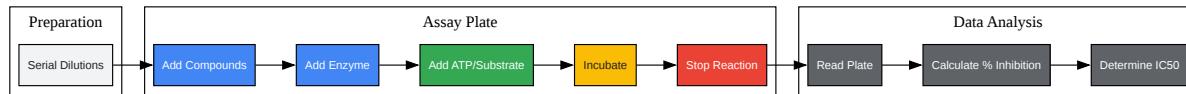
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for key assays used in the evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: TBK1)

This protocol is a generalized representation based on standard kinase assay methodologies. [8]

- Reagents and Materials:
 - Recombinant human TBK1 enzyme
 - ATP
 - Substrate peptide (e.g., a generic tyrosine kinase substrate with a fluorescent label)
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO
 - Positive control inhibitor (e.g., BX795)
 - 384-well assay plates
 - Plate reader capable of measuring fluorescence or luminescence
- Procedure:
 1. Prepare serial dilutions of the test compounds and the positive control in DMSO.
 2. Add a small volume of the diluted compounds to the assay wells.

3. Add the TBK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
4. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
5. Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
6. Stop the reaction by adding a stop solution (e.g., EDTA).
7. Measure the signal (e.g., fluorescence) on a plate reader.
8. Calculate the percent inhibition for each compound concentration relative to the DMSO control.
9. Determine the IC50 value by fitting the data to a dose-response curve.



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Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (Example: MTT Assay)

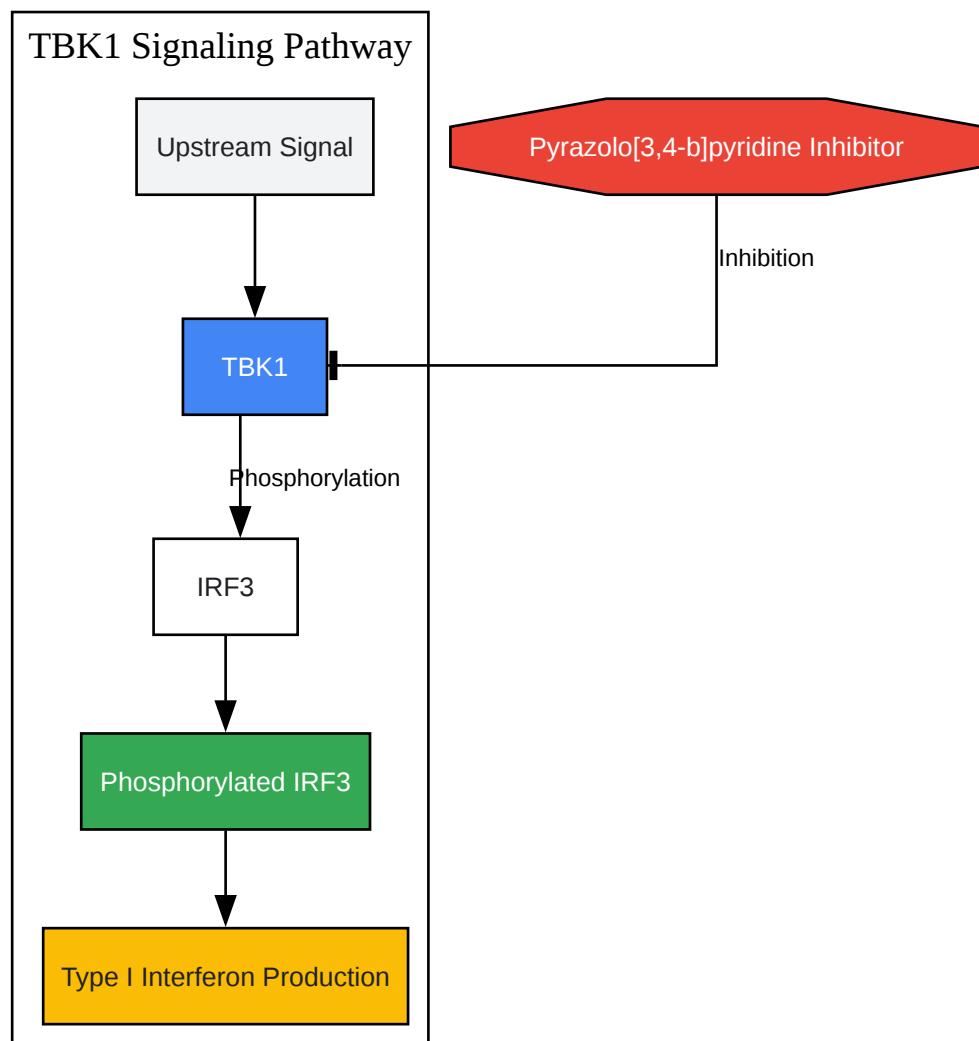
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[\[10\]](#)

- Cell Culture:
 - Maintain the desired cancer cell line (e.g., A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
 - Culture the cells in an incubator at 37°C with 5% CO2.

- Procedure:
 1. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine derivatives for a specified period (e.g., 72 hours).
 3. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
 4. Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 6. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 7. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathway Modulation

Pyrazolo[3,4-b]pyridine derivatives exert their therapeutic effects by inhibiting specific kinases, thereby modulating downstream signaling pathways. For instance, inhibitors of TBK1 can block the production of type I interferons, a key pathway in innate immunity.^[7]



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Caption: Inhibition of the TBK1 signaling pathway.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold is a highly versatile and promising platform for the development of potent and selective kinase inhibitors. The extensive research into its derivatives has led to the identification of lead compounds against a wide range of kinase targets implicated in cancer and other diseases. The ability to systematically modify the scaffold allows for the optimization of not only potency and selectivity but also pharmacokinetic and pharmacodynamic properties.

Future research in this area will likely focus on:

- Improving Selectivity: Designing derivatives with higher selectivity to minimize off-target effects and associated toxicities.
- Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against mutant kinases that confer resistance to existing therapies.
- Exploring New Kinase Targets: Expanding the application of the pyrazolo[3,4-b]pyridine scaffold to inhibit novel and challenging kinase targets.

The continued exploration of this remarkable scaffold holds great promise for the discovery of new and effective treatments for a multitude of human diseases.

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